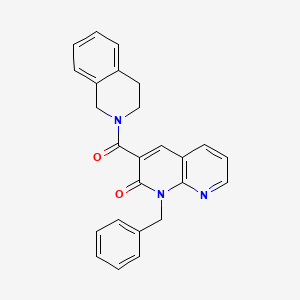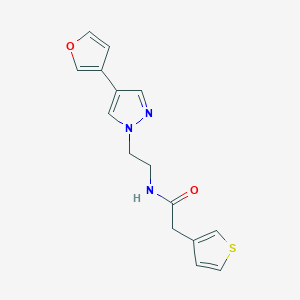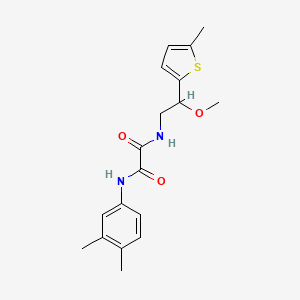![molecular formula C11H11N3O3 B2800484 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1245772-30-8](/img/structure/B2800484.png)
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PNU-282987 and is a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs).
Applications De Recherche Scientifique
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. It has been shown to enhance the activity of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, which are involved in various physiological processes such as learning and memory, attention, and pain modulation. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Mécanisme D'action
As a positive allosteric modulator of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole enhances the activity of these receptors by increasing their sensitivity to acetylcholine. This results in increased calcium influx into cells and the activation of downstream signaling pathways, leading to the physiological effects associated with α7 nAChR activation.
Biochemical and Physiological Effects:
The activation of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole by 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. These include improved cognitive function, enhanced synaptic plasticity, and reduced inflammation. This compound has also been shown to have analgesic effects and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole in lab experiments is its specificity for α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, which allows for the selective modulation of these receptors. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole. One area of interest is the development of more potent and selective positive allosteric modulators of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole for use in drug discovery. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders and pain. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole.
Conclusion:
In conclusion, 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is a compound with significant potential in scientific research. Its ability to enhance the activity of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole has led to its investigation in various fields, including neuroscience, pharmacology, and drug discovery. While this compound has several advantages and limitations for lab experiments, its future directions hold promise for further understanding its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole involves the reaction of 2-nitrobenzyl bromide with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as sodium hydride. The resulting product is then further reacted with methyl iodide to obtain the final product, PNU-282987.
Propriétés
IUPAC Name |
1-methyl-5-[(2-nitrophenoxy)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-13-9(6-7-12-13)8-17-11-5-3-2-4-10(11)14(15)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEUGOJSSIBLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)


![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2800412.png)
![Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2800413.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)
![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)


